molecular formula C11H16ClN3OS B2879526 5-Chloro-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine CAS No. 2379997-46-1

5-Chloro-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine

Cat. No.: B2879526
CAS No.: 2379997-46-1
M. Wt: 273.78
InChI Key: NJIVGISANCHMKE-UHFFFAOYSA-N
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Description

5-Chloro-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Thianyl Group Introduction: The 4-methoxythian-4-yl group can be introduced via a nucleophilic substitution reaction, where a suitable thianyl precursor reacts with the chlorinated pyrimidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the thianyl group, potentially leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-N-[

Properties

IUPAC Name

5-chloro-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3OS/c1-16-11(2-4-17-5-3-11)8-15-10-13-6-9(12)7-14-10/h6-7H,2-5,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIVGISANCHMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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